molecular formula C46H80O3 B1631358 Betulin palmitate

Betulin palmitate

Cat. No. B1631358
M. Wt: 681.1 g/mol
InChI Key: NAXJLYBHSMUSAV-JGYMROJHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betulin palmitate is a natural product found in Gentiana lutea, Swertia angustifolia, and Minquartia guianensis with data available.

Scientific Research Applications

Betulin's Role in Sepsis Management

Betulin, closely related to Betulin palmitate, has been studied for its potential in managing lung and liver injuries in sepsis. Zhao et al. (2016) discovered that betulin significantly improved the survival rate in septic rats and attenuated lung and liver injury. This was linked to its anti-inflammatory properties and the inhibition of NF-κB and MAPK signaling pathways (Zhao et al., 2016).

Anti-Plasmodial Activity

Betulin derivatives have shown promise in treating malaria. Banzouzi et al. (2015) isolated a new betulin derivative, samvisterin, from Uapaca paludosa, exhibiting significant antiplasmodial activity against Plasmodium falciparum (Banzouzi et al., 2015).

Impact on Hyperlipidemia and Insulin Resistance

Betulin has been identified as a potential therapeutic agent for metabolic diseases like type II diabetes and atherosclerosis. Tang et al. (2011) found that betulin inhibited SREBP, leading to decreased biosynthesis of cholesterol and fatty acids and improved insulin sensitivity in vivo (Tang et al., 2011).

Alleviation of Alcoholic Liver Injury

In a study by Bai et al. (2016), betulin showed effectiveness in alleviating alcoholic liver injury. This was attributed to its influence on the SIRT1-AMPK signaling pathway, highlighting its potential in liver disease management (Bai et al., 2016).

Antitumor Effects

Betulinic acid, a derivative of betulin, has demonstrated notable antitumor effects. Zhang et al. (2015) reviewed its activity against various cancers and highlighted its mechanism of inducing apoptosis in cancer cells (Zhang et al., 2015).

Cognitive Function Improvement

Betulin has also been studied for its protective effect on cognitive decline. Ma et al. (2016) showed that betulin could improve cognitive functions in diabetic rats, potentially through the HO-1/Nrf-2/NF-κB pathway (Ma & Long, 2016).

Skin Healing Properties

Betulin's efficacy in skin healing has been documented. Scheffler (2019) reported the use of betulin in accelerating wound closure, indicating its potential in treating partial thickness wounds and burn wounds (Scheffler, 2019).

properties

Product Name

Betulin palmitate

Molecular Formula

C46H80O3

Molecular Weight

681.1 g/mol

IUPAC Name

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate

InChI

InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-27-28-43(6)37(42(39,4)5)26-29-45(8)38(43)24-23-36-41-35(34(2)3)25-30-46(41,33-47)32-31-44(36,45)7/h35-39,41,47H,2,9-33H2,1,3-8H3/t35-,36+,37-,38+,39-,41+,43-,44+,45+,46+/m0/s1

InChI Key

NAXJLYBHSMUSAV-JGYMROJHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)CO)C(=C)C)C

SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)CO)C(=C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)CO)C(=C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Betulin palmitate
Reactant of Route 2
Reactant of Route 2
Betulin palmitate
Reactant of Route 3
Betulin palmitate
Reactant of Route 4
Betulin palmitate
Reactant of Route 5
Betulin palmitate
Reactant of Route 6
Betulin palmitate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.